molecular formula C5H4N4S B2408482 Thiazolo[4,5-b]pyrazin-2-amine CAS No. 112342-71-9

Thiazolo[4,5-b]pyrazin-2-amine

Cat. No.: B2408482
CAS No.: 112342-71-9
M. Wt: 152.18
InChI Key: IGXMPTMLSAOJBY-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyrazin-2-amine typically involves the annulation of a thiazole ring to a pyrazine ring. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in an ethanol medium at room temperature in the presence of zinc oxide nanoparticles . This reaction proceeds through a series of steps including condensation and cyclization to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-b]pyrazin-2-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.

    Thiazolo[5,4-d]pyrimidine: Contains a pyrimidine ring fused to the thiazole ring.

    Pyrazolo[3,4-d]thiazole: Contains a pyrazole ring fused to a thiazole ring.

Uniqueness: Thiazolo[4,5-b]pyrazin-2-amine is unique due to its specific ring fusion pattern and the presence of both thiazole and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXMPTMLSAOJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112342-71-9
Record name [1,3]thiazolo[4,5-b]pyrazin-2-amine
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